

Spectroscopic Characterization Guide: 2-Azido-2-methylpropanoic Acid

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Compound of Interest

Compound Name: 2-Azido-2-methylpropanoic acid

CAS No.: 2654-97-9

Cat. No.: B1611260

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Content Type: Technical Whitepaper & Laboratory Guide Subject: **2-Azido-2-methylpropanoic acid** (CAS: 13500-13-5) Synonyms:

-Azidoisobutyric acid, Az-AIB-OH Author: Senior Application Scientist, Chemical Biology Division

Executive Summary

This guide provides a comprehensive spectroscopic profile for **2-Azido-2-methylpropanoic acid**, a critical "Click Chemistry" building block. As the azide analog of the sterically hindered amino acid 2-aminoisobutyric acid (AIB), this molecule is frequently used to introduce conformational constraints into peptidomimetics or to serve as a stable, non-cleavable linker in antibody-drug conjugates (ADCs).

The Challenge: The geminal dimethyl group creates steric hindrance that stabilizes the molecule but can make nucleophilic substitution during synthesis sluggish, leading to specific impurity profiles (residual bromide) that must be detected by NMR. Furthermore, its high nitrogen-to-carbon ratio classifies it as a high-energy energetic material, requiring strict safety protocols.

Safety Directive: The "Rule of Six" Violation

CRITICAL WARNING: Before handling this compound, all personnel must acknowledge its energetic properties.

- The Hazard: Organic azides are generally considered stable if the number of carbon atoms () plus the number of oxygen atoms () divided by the number of nitrogen atoms () is (The "Rule of Six").
- The Calculation for C
H
N
O
:
- Conclusion: This molecule violates the safety ratio (). It possesses significant explosive potential, particularly if distilled or contacted with transition metals (forming metal azides).
- Protocol: Store in solution whenever possible. Use a blast shield during isolation. Do not use metal spatulas.

Synthesis & Structural Context

To interpret the spectra correctly, one must understand the synthesis pathway, as the primary contaminants are the starting material (Bromo-acid) and the elimination product (Methacrylic acid).



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Figure 1: Synthesis pathway highlighting the origin of potential spectroscopic impurities.

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the fastest "Go/No-Go" check. The azide stretch is the most diagnostic feature and should be distinct from the broad OH stretch of the carboxylic acid.



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Analyst Note: If the peak at ~2110

is weak, the substitution failed. If a sharp peak appears around 1630

, check for the presence of an alkene (elimination product).

B. Nuclear Magnetic Resonance (NMR)

Due to the

symmetry of the molecule, the NMR spectra are deceptively simple. The key to purity is the absence of asymmetry.

¹H NMR (300-500 MHz, CDCl₃)

)



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Diagnostic Impurity Signals:

- 1.96 ppm: Residual 2-Bromo-2-methylpropanoic acid. The heavy bromine atom deshields the methyls more than the azide group.
- 5.6 & 6.2 ppm: Vinyl protons from Methacrylic acid (elimination impurity).

¹³C NMR (75-125 MHz, CDCl₃)

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Analyst Note: The

-carbon shift is critical. In the bromo-precursor, this carbon appears upfield (approx. 55-60 ppm). The downfield shift to ~64 ppm confirms the presence of the nitrogen attachment.

C. Mass Spectrometry (MS)

Azides are fragile under ionization. Soft ionization (ESI) in negative mode is preferred for the free acid.

- Formula: C

H

N

O

- Molecular Weight: 129.12 g/mol



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Safety in MS: Do not inject concentrated samples into the MS source. Thermal decomposition of the azide in the source can contaminate the quadrupole/ion trap.

Quality Control Workflow

This self-validating workflow ensures that only safe, pure material is released for synthesis.



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Figure 2: Quality Control Decision Tree for Azido-AIB release.

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